Cas no 33268-46-1 ((4-Bromophenyl)(phenyl)acetonitrile)
(4-Bromophenyl)(phenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)(phenyl)acetonitrile
- 2-(4-bromophenyl)-2-phenylacetonitrile
- (4-bromophenyl)(phenyl)methyl cyanide
- alpha-Phenyl-4-bromobenzeneacetonitrile
- benzeneacetonitrile, 4-bromo-alpha-phenyl-
- C15597
- (4-Bromophenyl)(phenyl)acetonitrile
-
- MDL: MFCD00158853
- Inchi: 1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
- InChI Key: NMWQICGGJMSDDT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C#N)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 253
- XLogP3: 4
- Topological Polar Surface Area: 23.8
(4-Bromophenyl)(phenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415908-500 mg |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB415908-10 g |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 10g |
€1074.00 | 2023-04-24 | ||
| abcr | AB415908-1 g |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB415908-5 g |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 5g |
€656.50 | 2023-04-24 | ||
| TRC | B133085-250mg |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B133085-500mg |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B133085-1000mg |
(4-Bromophenyl)(phenyl)acetonitrile |
33268-46-1 | 1g |
$ 480.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1106643-10g |
2-(4-bromophenyl)-2-phenylacetonitrile |
33268-46-1 | 95% | 10g |
$850 | 2024-07-23 | |
| Enamine | EN300-7357231-0.1g |
2-(4-bromophenyl)-2-phenylacetonitrile |
33268-46-1 | 95.0% | 0.1g |
$58.0 | 2025-02-20 | |
| Enamine | EN300-7357231-0.25g |
2-(4-bromophenyl)-2-phenylacetonitrile |
33268-46-1 | 95.0% | 0.25g |
$83.0 | 2025-02-20 |
(4-Bromophenyl)(phenyl)acetonitrile Suppliers
(4-Bromophenyl)(phenyl)acetonitrile Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on (4-Bromophenyl)(phenyl)acetonitrile
(4-Bromophenyl)(Phenyl)Acetonitrile: A Comprehensive Overview
The compound with CAS No 33268-46-1, commonly referred to as (4-Bromophenyl)(Phenyl)Acetonitrile, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and its potential applications in various chemical synthesis processes. In this article, we will delve into the characteristics, synthesis methods, and recent advancements associated with this compound.
(4-Bromophenyl)(Phenyl)Acetonitrile is an organic compound characterized by its bromine-substituted phenyl group and a nitrile functional group. The molecule's structure consists of a central acetonitrile unit connected to two aromatic rings: one unsubstituted phenyl group and another phenyl group substituted with a bromine atom at the para position. This arrangement imparts the compound with distinct electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of (4-Bromophenyl)(Phenyl)Acetonitrile in the development of advanced materials and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of biologically active compounds, such as kinase inhibitors and other drug candidates. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be utilized to construct heterocyclic frameworks that exhibit potent anti-cancer activity.
The synthesis of (4-Bromophenyl)(Phenyl)Acetonitrile typically involves multi-step reactions, often starting from bromobenzene derivatives. One common approach involves nucleophilic substitution reactions followed by cyclization or coupling processes. The choice of reagents and reaction conditions plays a crucial role in ensuring high yields and purity of the final product. Innovations in catalytic systems have further enhanced the efficiency of these syntheses, aligning with the growing demand for sustainable chemical processes.
In terms of applications, (4-Bromophenyl)(Phenyl)Acetonitrile has found utility in both academic research and industrial settings. Its ability to participate in various types of reactions, such as Suzuki couplings and Heck reactions, makes it an indispensable building block in organic synthesis. Moreover, its stability under certain reaction conditions allows for its use in large-scale manufacturing processes.
From an environmental perspective, understanding the ecological impact of (4-Bromophenyl)(Phenyl)Acetonitrile is crucial. Recent environmental assessments have focused on its biodegradation pathways and potential toxicity to aquatic life. These studies aim to ensure that its production and use align with global sustainability goals.
In conclusion, (4-Bromophenyl)(Phenyl)Acetonitrile stands out as a versatile compound with a wide range of applications across different scientific domains. Its structural features and reactivity continue to make it a focal point for researchers seeking to develop novel chemical entities. As advancements in synthetic methodologies and material science progress, the significance of this compound is expected to grow further.
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